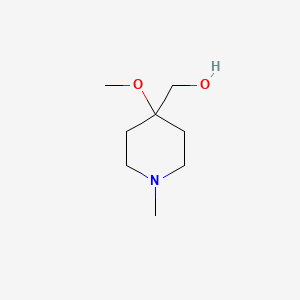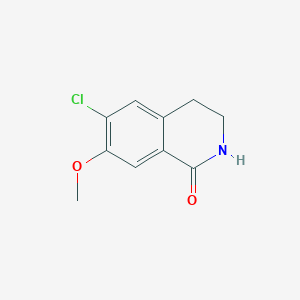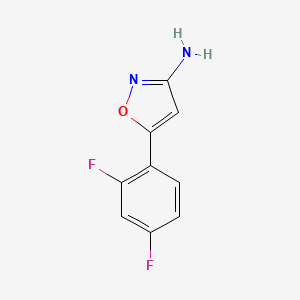
N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride
Descripción general
Descripción
“N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1354960-96-5 . It has a molecular weight of 288.74 and a molecular formula of C11H20ClF3N2O .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19F3N2O.ClH/c1-2-6-16(8-11(12,13)14)10(17)9-4-3-5-15-7-9;/h9,15H,2-8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the sources I have access to .Aplicaciones Científicas De Investigación
Organic Synthesis
N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride: is utilized in organic synthesis, particularly in the formation of trifluoroethylisatin ketimines . These compounds are valuable synthons in creating diverse organic molecules. The introduction of trifluoroethyl groups can significantly alter the physical and chemical properties of the synthesized compounds, making them useful in various chemical reactions, including cycloadditions .
Medicinal Chemistry
The trifluoroethyl group is a common moiety in medicinal chemistry due to its ability to enhance the metabolic stability of molecules. It often changes the lipophilicity and can improve the pharmacokinetic properties of drug candidates. This makes N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride a valuable compound in the design and development of new pharmaceuticals .
Protease Inhibition
Compounds containing the trifluoroethyl group, such as N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride , have been found to exhibit protease inhibition activities. This application is crucial in the development of treatments for diseases where protease activity is a factor, such as HIV and certain types of cancer .
Anticancer and Anti-tumor Activities
The introduction of trifluoroethyl groups into drug molecules has been associated with anticancer and anti-tumor activities. Research into N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride could lead to the development of new chemotherapeutic agents that leverage these properties .
Development of Bioactive Molecules
Trifluoromethyl groups are widely found in bioactive molecules, and their incorporation into drug structures can lead to various biological activitiesN-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride may be used to develop lead compounds with potential biological activities, including anti-HIV properties .
Fluorine-Containing Drug Synthesis
The compound is also involved in the synthesis of fluorine-containing drugs. Since fluorinated compounds are prevalent in FDA-approved drugs, the ability to introduce fluorine atoms or groups into molecules is of significant importanceN-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride can be used to synthesize drugs with improved efficacy and safety profiles .
Safety and Hazards
Propiedades
IUPAC Name |
N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O.ClH/c1-2-6-16(8-11(12,13)14)10(17)9-4-3-5-15-7-9;/h9,15H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFVLJRJZLAJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(F)(F)F)C(=O)C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid](/img/structure/B1423261.png)


![2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid](/img/structure/B1423266.png)



![3-Phenethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1423275.png)
![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B1423277.png)

![methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B1423280.png)